Veratrosine

Description

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,6aR,11aS,11bR)-9-[(1S)-1-[(2S,3R,5S)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49NO7/c1-16-11-26(36)28(34-14-16)18(3)21-7-8-22-23-6-5-19-12-20(9-10-33(19,4)25(23)13-24(22)17(21)2)40-32-31(39)30(38)29(37)27(15-35)41-32/h5,7-8,16,18,20,23,25-32,34-39H,6,9-15H2,1-4H3/t16-,18-,20-,23-,25-,26+,27+,28-,29+,30-,31+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQHVBNTINGJJR-NIFRNHPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)OC6C(C(C(C(O6)CO)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5C[C@H](CC[C@@]5([C@H]4C3)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101032273 | |

| Record name | Veratrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | Veratrosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER | |

| Record name | VERATROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM AQ METHANOL | |

CAS No. |

475-00-3 | |

| Record name | Veratrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veratrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERATROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IU7YM4FUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VERATROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

242-243 DECOMP | |

| Record name | VERATROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Veratrosine

Introduction

This compound is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus, including Veratrum nigrum, Veratrum dahuricum, and Veratrum californicum.[][2][3][4] As a member of the vast family of Veratrum alkaloids, it has garnered significant interest within the scientific community for its diverse and potent biological activities.[5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound, with a particular focus on its mechanism of action as an inhibitor of the Hedgehog signaling pathway. Detailed experimental methodologies and data are presented to support its potential application in biomedical research and drug development.

Chemical Structure and Physicochemical Properties

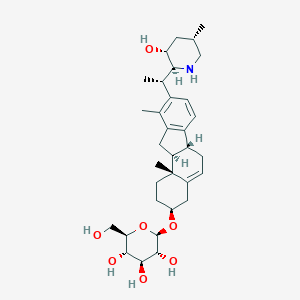

This compound is structurally characterized as a glycoside of veratramine, consisting of the steroidal alkaloid aglycone, veratramine, linked to a β-D-glucopyranoside moiety.[][5] This structure is fundamental to its biological interactions and properties.

1.1. Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(3S,6aR,11aS,11bR)-9-[(1S)-1-[(2S,3R,5S)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol[] |

| Formal Name | (3β,23β)-14,15,16,17-tetradehydro-23-hydroxyveratraman-3-yl, β-D-glucopyranoside[5] |

| CAS Number | 475-00-3[][2][5] |

| Synonyms | Veratramine 3-glycoside, Veratramine 3-O-glucoside, Veratramine-beta-D-glucoside[][5][6] |

| InChI Key | WXQHVBNTINGJJR-NIFRNHPISA-N[][5] |

1.2. Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₃₃H₄₉NO₇ | [][2][5] |

| Molecular Weight | 571.75 g/mol | [][3] |

| Appearance | Powder, Off-white to yellow solid | [][2][7] |

| Melting Point | 242-243 °C (decomposes) | [] |

| Solubility | Insoluble in water. Soluble in DMSO, Pyridine, Methanol, and Ethanol. | [][3][5] |

| Purity | Typically ≥98% | [][5] |

| Storage (Solid) | Store at -20°C for long-term stability (≥ 4 years). | [5][6] |

| Storage (In Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. | [2][6] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological effects, including antitumor, antiplatelet, and antihypertensive activities.[5][8] Its most well-characterized mechanism of action is the inhibition of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and cellular proliferation that is often aberrantly activated in various cancers.[4][9][10]

2.1. Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a critical role in tissue patterning during embryonic development. Its uncontrolled activation in adults is linked to the development and progression of cancers such as basal cell carcinoma and acute myeloid leukemia.[9]

This compound exerts its inhibitory effect by directly binding to Smoothened (Smo), a seven-transmembrane protein that is a core component of the Hh pathway.[9] In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits Smo activity. When a Hedgehog ligand (like Sonic Hedgehog, Shh) binds to PTCH, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which then translocate to the nucleus to regulate target gene expression. This compound's binding to Smo prevents this activation cascade, effectively silencing the pathway downstream.[9] This makes it a compound of significant interest for cancer therapeutics.[4]

2.2. Other Biological Activities

-

Antitumor Activity: this compound has demonstrated cytotoxic activity against various human tumor cell lines, including lung (A549), pancreatic (PANC-1, SW1990), and small cell lung cancer (NCI-H249) cells.[8]

-

Antiplatelet Aggregation: At a concentration of 1 mg/ml, this compound inhibits the aggregation of rabbit platelets induced by arachidonic acid.[5]

-

Antihypertensive Effects: In murine models, this compound administered at doses of 1.5 and 4.5 µmol/kg was shown to decrease systolic blood pressure increases induced by angiotensin II.[5]

-

DNA Damage: Administration of this compound at doses of 0.25 and 2.5 µmol/kg has been shown to induce DNA damage in the cerebellum and cerebral cortex of mice.[5]

Experimental Protocols

This section provides a detailed methodology for a key experiment used to characterize the biological activity of this compound.

3.1. Hedgehog Signaling Pathway Reporter Assay

This protocol is based on the methodology used to demonstrate this compound's inhibition of Hh signaling in NIH/3T3 cells.[5]

Objective: To quantify the inhibitory effect of this compound on the Hedgehog signaling pathway by measuring the activity of a Gli-responsive luciferase reporter.

Materials:

-

NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Sonic Hedgehog (Shh) conditioned media or a Smoothened agonist (e.g., SAG).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

96-well cell culture plates.

-

Dual-Luciferase® Reporter Assay System.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the transfected NIH/3T3 cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture media. The final concentration cited to produce inhibition is 8 µM.[5] Also prepare vehicle control (DMSO) wells.

-

Pathway Activation: Following a brief pre-incubation with this compound (e.g., 1 hour), add Shh-conditioned media or SAG to the wells to activate the Hh pathway. Maintain appropriate negative (no activator) and positive (activator + vehicle) controls.

-

Incubation: Incubate the plate for an additional 48 hours at 37°C and 5% CO₂.

-

Lysis and Luciferase Measurement:

-

Aspirate the media from the wells and wash once with phosphate-buffered saline (PBS).

-

Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature.

-

Measure firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II and reading on a luminometer.

-

Subsequently, measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent and reading again.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.

-

Calculate the percentage of inhibition by comparing the normalized luciferase activity in this compound-treated wells to the positive control wells.

-

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:475-00-3 | Manufacturer ChemFaces [chemfaces.com]

- 4. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | Platelet aggregation | TargetMol [targetmol.com]

- 7. This compound | 475-00-3 [chemicalbook.com]

- 8. Antitumor activity of extracts and compounds from the rhizomes of Veratrum dahuricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarworks.boisestate.edu [scholarworks.boisestate.edu]

- 10. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Veratrosine in Veratrum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of Veratrosine, a steroidal alkaloid of significant interest found in plants of the genus Veratrum. This document details the known enzymatic steps, precursor molecules, and intermediate compounds, drawing from current scientific literature. It also presents quantitative data on alkaloid content, detailed experimental protocols for key analytical methods, and visual representations of the metabolic pathway and experimental workflows.

Introduction to this compound and its Significance

This compound is a naturally occurring steroidal glycoalkaloid found in various Veratrum species, such as Veratrum californicum and Veratrum album. It is the 3-O-β-D-glucoside of the aglycone veratramine.[1][2] Like other Veratrum alkaloids, this compound and its aglycone exhibit a range of biological activities and have been investigated for their potential therapeutic applications.[2] Understanding the biosynthesis of this compound is crucial for the potential biotechnological production of this and related compounds, which could provide a more sustainable and controlled source than extraction from wild plants.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the common steroid precursor, cholesterol, and proceeds through a series of oxidative and rearrangement reactions to form the aglycone, veratramine, which is subsequently glycosylated. The pathway can be broadly divided into three main stages:

-

Formation of the Key Intermediate Verazine from Cholesterol: This initial part of the pathway has been largely elucidated through studies involving RNA-seq analysis of Veratrum californicum and heterologous expression of candidate enzymes in insect (Sf9) cells.[3][4]

-

Conversion of Verazine to Veratramine: This stage involves a characteristic C-nor-D-homo rearrangement of the steroid skeleton. The precise enzymatic steps are still under investigation.

-

Glycosylation of Veratramine to this compound: The final step is the attachment of a glucose moiety to the 3-hydroxyl group of veratramine, catalyzed by a UDP-glycosyltransferase (UGT).

From Cholesterol to Verazine

The conversion of cholesterol to verazine involves four key enzymes that catalyze a total of six steps.[3][5]

-

22-Hydroxylation of Cholesterol: The pathway is initiated by the hydroxylation of cholesterol at the C-22 position by CYP90B27 , a cytochrome P450 monooxygenase, to produce (22R)-hydroxycholesterol.[3]

-

Hydroxylation and Oxidation at C-26: The second enzyme, CYP94N1 , another cytochrome P450, catalyzes a two-step reaction involving both hydroxylation and subsequent oxidation at the C-26 position of (22R)-hydroxycholesterol to form 22-hydroxycholesterol-26-al.[3]

-

Transamination at C-26: A γ-aminobutyrate transaminase (GABAT1) then transfers an amino group from γ-aminobutyric acid (GABA) to the C-26 aldehyde, yielding 22-hydroxy-26-aminocholesterol.[3]

-

Oxidation at C-22 and Cyclization: The final enzyme in this sequence, CYP90G1 , a cytochrome P450, oxidizes the 22-hydroxyl group of 22-hydroxy-26-aminocholesterol. This leads to the formation of 22-keto-26-aminocholesterol, which is believed to spontaneously cyclize to form verazine.[3][6]

References

- 1. Medicinal history of North American Veratrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating steroid alkaloid biosynthesis in Veratrum californicum: production of verazine in Sf9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Verazine biosynthesis from simple sugars in engineered Saccharomyces cerevisiae (Journal Article) | OSTI.GOV [osti.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Veratrosine's Enigmatic Role in Hedgehog Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Veratrosine, a steroidal alkaloid isolated from plants of the Veratrum genus, has been historically implicated as an inhibitor of the Hedgehog (Hh) signaling pathway. The Hh pathway is a critical regulator of embryonic development and its aberrant activation is a known driver in several cancers, making its inhibitors promising therapeutic candidates. While often mentioned in the same context as the well-characterized Hh pathway inhibitor cyclopamine, the precise mechanism of action for this compound remains a subject of ongoing investigation and debate within the scientific community.

This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the Hedgehog signaling pathway. It consolidates available data, presents conflicting findings to offer a balanced perspective, and details relevant experimental protocols. A key takeaway is the recent evidence suggesting that this compound itself may be inactive, with the observed potent Hh-inhibitory effects of certain Veratrum californicum extracts potentially attributable to novel isomers of this compound and cycloposine.

The Hedgehog Signaling Pathway: A Canonical Overview

The Hedgehog signaling pathway is a conserved signal transduction cascade that plays a pivotal role in embryonic patterning and adult tissue homeostasis. Its dysregulation is linked to various developmental abnormalities and cancers. The core of the pathway involves a series of protein interactions that ultimately regulate the activity of the Gli family of transcription factors.

In the "Off" State (Absence of Hedgehog Ligand):

-

The twelve-pass transmembrane receptor Patched (PTCH1) tonically inhibits the seven-pass transmembrane protein Smoothened (SMO).

-

This inhibition prevents SMO from localizing to the primary cilium.

-

In the cytoplasm, a complex of proteins, including Suppressor of fused (SUFU), sequesters the Gli transcription factors (Gli1, Gli2, and Gli3).

-

This sequestration leads to the proteolytic cleavage of Gli2 and Gli3 into their repressor forms (GliR), which then translocate to the nucleus to inhibit the transcription of Hh target genes.

In the "On" State (Presence of Hedgehog Ligand):

-

Binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH1 alleviates its inhibition of SMO.

-

SMO then translocates to the primary cilium and becomes activated.

-

The activated SMO initiates a signaling cascade that leads to the dissociation of the SUFU-Gli complex.

-

This releases the full-length Gli proteins (GliA), which act as transcriptional activators.

-

GliA proteins translocate to the nucleus and induce the expression of Hh target genes, which are involved in cell proliferation, survival, and differentiation.

This compound's Proposed Mechanism of Action: Conflicting Evidence

The scientific literature presents a nuanced and, at times, contradictory picture of this compound's role as a Hedgehog signaling inhibitor.

The Smoothened Antagonism Hypothesis

Early studies and some reviews have categorized this compound alongside other teratogenic Veratrum alkaloids like cyclopamine, jervine, and cycloposine, suggesting that it functions as an antagonist of the Hedgehog signaling pathway by directly binding to and inhibiting Smoothened (SMO)[1]. This proposed mechanism is analogous to that of cyclopamine, which is known to bind directly to the heptahelical bundle of SMO, thereby locking it in an inactive conformation.

Evidence of Inactivity and the Isomer Hypothesis

In contrast to the SMO antagonism hypothesis, a more recent and detailed investigation using a Shh-Light II cell-based bioassay demonstrated that purified this compound, as well as cycloposine, did not exhibit inhibitory activity on the Hedgehog pathway[1]. This study fractionated an ethanolic extract of V. californicum root and rhizome and found that the fraction (Fraction 1) with the most potent Hh signaling inhibition contained this compound, cycloposine, and potential isomers of each[1].

Given the lack of activity of the purified known alkaloids, the researchers inferred that the potent bioactivity of this fraction likely originates from the uncharacterized potential isomers of this compound and cycloposine[1]. Mass spectrometry data identified a potential this compound isomer with an m/z of 572.3 and a predicted molecular formula of C₃₃H₄₉NO₇[1]. This finding suggests that the inhibitory activity previously attributed to this compound may, in fact, be due to a structurally related but distinct molecule.

Quantitative Data

To date, there is a conspicuous absence of specific quantitative data, such as IC₅₀ or Kᵢ values, for the inhibitory effect of purified this compound on the Hedgehog signaling pathway in the peer-reviewed literature. The available quantitative data primarily pertains to cyclopamine or to fractions of V. californicum extracts that contain a mixture of alkaloids.

| Compound/Fraction | Assay System | Reported Activity | Reference |

| Fraction 1 (containing this compound, cycloposine, and potential isomers) | Shh-Light II cell assay | Significantly more effective at Hh signaling inhibition than 0.1 µM cyclopamine. Exhibited the greatest Hh signaling inhibition among all fractions tested. | [1] |

| Purified this compound | Shh-Light II cell assay | Does not exhibit Hh inhibition. | [1] |

Experimental Protocols

The following is a detailed methodology for a key experiment used to assess the activity of compounds on the Hedgehog signaling pathway, based on the protocol used in the study that investigated the bioactivity of V. californicum alkaloid fractions[1].

Shh-Light II Dual-Luciferase® Reporter Assay for Hedgehog Pathway Activity

Objective: To quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of the Gli transcription factors in response to pathway modulators.

Cell Line:

-

Shh-Light II cells: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).

Materials:

-

Shh-Light II cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Geneticin (G418)

-

Zeocin™

-

Penicillin-Streptomycin

-

96-well cell culture plates

-

Test compounds (e.g., this compound, fractions of plant extracts, cyclopamine as a positive control)

-

Shh conditioned medium (as a pathway activator)

-

Dual-Luciferase® Reporter Assay System (e.g., from Promega)

-

Luminometer

Procedure:

-

Cell Culture and Seeding:

-

Culture Shh-Light II cells in a 37°C incubator with 5% CO₂ and 100% relative humidity.

-

The growth medium consists of DMEM supplemented with 10% FBS, 0.4 mg/mL Geneticin, 0.15 mg/mL Zeocin™, and 1% penicillin-streptomycin.

-

Seed the 96-well plates with 10,000 cells per well in 100 µL of growth medium.

-

-

Treatment:

-

After allowing the cells to adhere (typically overnight), replace the growth medium with a low-serum medium.

-

Add the test compounds at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 0.1 µM cyclopamine).

-

Induce Hedgehog signaling by adding a predetermined concentration of Shh conditioned medium to all wells except for the negative control wells.

-

-

Incubation:

-

Incubate the plates for a period sufficient to allow for transcriptional activation and luciferase expression (e.g., 48 hours).

-

-

Cell Lysis and Luciferase Assay:

-

Following incubation, remove the medium from the wells.

-

Lyse the cells by adding the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

-

Calculate the percentage of Hedgehog pathway inhibition for each test compound concentration relative to the vehicle-treated, Shh-stimulated control.

-

If applicable, determine the IC₅₀ value for active compounds by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Visualizations of Signaling Pathways and Logical Relationships

Canonical Hedgehog Signaling Pathway

Caption: Overview of the canonical Hedgehog signaling pathway.

Proposed and Debated Sites of Action for Veratrum Alkaloids

Caption: Hypothesized vs. observed effects of this compound on SMO.

Conclusion and Future Directions

The role of this compound as a direct inhibitor of the Hedgehog signaling pathway is currently ambiguous. While it is found in potent Hh-inhibitory fractions of V. californicum, recent evidence suggests that purified this compound itself may be inactive, and that the observed bioactivity could be due to co-eluting isomers. This highlights the critical need for further research to isolate and characterize these potential isomers and definitively assess their activity on the Hedgehog pathway.

For researchers and drug development professionals, this underscores the importance of working with highly purified and well-characterized compounds to avoid misattribution of biological activity. Future studies should focus on:

-

Isolation and Structural Elucidation: Isolating the potential isomers of this compound and cycloposine from V. californicum and determining their precise chemical structures using techniques such as NMR and high-resolution mass spectrometry.

-

In Vitro Bioassays: Testing the purified isomers in a range of Hedgehog signaling assays, including Gli-luciferase reporter assays and direct binding assays with recombinant SMO protein, to determine their specific molecular target and inhibitory potency.

-

Quantitative Analysis: Establishing IC₅₀ and Kᵢ values for any active isomers to quantify their efficacy.

-

Structure-Activity Relationship (SAR) Studies: Investigating the structural features of these alkaloids that are essential for their inhibitory activity to guide the development of novel, potent, and specific Hedgehog pathway inhibitors.

By addressing these knowledge gaps, the scientific community can gain a clearer understanding of the true bioactive components within Veratrum species and their potential for development as therapeutic agents.

References

Pharmacological Profile of Veratrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratrosine is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus. As a member of the Veratrum alkaloids, a class of compounds known for their diverse and potent biological activities, this compound has been the subject of investigation for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacodynamics, and available data from preclinical studies. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Pharmacodynamics

The pharmacodynamic properties of this compound are characterized by its interactions with specific cellular signaling pathways and physiological processes. Key activities identified in preclinical research include the inhibition of the Hedgehog signaling pathway, modulation of platelet aggregation, and effects on the cardiovascular system.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is also implicated in the pathogenesis of certain cancers. This compound has been identified as a modulator of this pathway.

A study investigating the bioactivity of various alkaloids from Veratrum californicum found that a fraction containing this compound and cycloposine was the most effective in suppressing Hedgehog signaling. While the individual contribution of this compound was not quantified, this finding points to its potential as a Hedgehog pathway inhibitor[1]. The primary molecular target of many Veratrum alkaloids that inhibit the Hh pathway is the transmembrane protein Smoothened (SMO).

Signaling Pathway Diagram:

Caption: Hedgehog Signaling Pathway and the inhibitory action of this compound on Smoothened (SMO).

Antiplatelet Activity

Veratrum alkaloids have been investigated for their effects on platelet aggregation. A study by Tang et al. (2010) evaluated ten steroidal alkaloids from Veratrum dahuricum, including this compound, for their antiplatelet activities. While the study highlighted veratroylgermine as having the strongest inhibitory effect on arachidonic acid-induced platelet aggregation, the specific quantitative data for this compound's activity was not detailed in the abstract[2]. Further investigation of the full study is required to determine the precise antiplatelet profile of this compound.

Cardiovascular Effects

An early study by Krayer (1950) conducted a quantitative comparison of the antiaccelerator cardiac action of veratramine, this compound, jervine, and pseudo-jervine. This suggests that this compound may possess properties that affect heart rate. Additionally, research by Cong et al. (2020) explored the antihypertensive effects of twelve steroidal alkaloids from a Veratrum plant. While the specific alkaloids tested were not all named in the available abstract, this line of research indicates a potential role for Veratrum alkaloids, possibly including this compound, in the modulation of blood pressure[3].

Quantitative Data Summary

Limited quantitative data for the specific activity of this compound is available in the public domain. The following table summarizes the available information.

| Pharmacological Activity | Assay | Target/Inducer | Test System | Result | Reference |

| Hedgehog Pathway Inhibition | Gli-luciferase reporter assay | - | NIH/3T3 cells | A fraction containing this compound and cycloposine showed the most effective Hh signaling suppression. | Dirks & McDougal, 2024[1] |

| Antiplatelet Activity | Platelet aggregation assay | Arachidonic acid | Rabbit platelets | Evaluated, but specific inhibitory data for this compound is not highlighted in the abstract. | Tang et al., 2010[2] |

| Cardiovascular Effect | Antiaccelerator cardiac action | - | Not specified in abstract | Compared with other Veratrum alkaloids. | Krayer, 1950 |

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following are generalized methodologies based on the available literature for the key experiments cited.

Hedgehog Signaling Pathway Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the Hedgehog signaling pathway.

Methodology (based on a common Gli-luciferase reporter gene assay in NIH/3T3 cells):

-

Cell Culture: NIH/3T3 cells, which are responsive to Hedgehog signaling, are cultured in a suitable medium (e.g., DMEM with 10% bovine calf serum).

-

Transfection: Cells are transiently or stably transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).

-

Treatment: Confluent cells are treated with a known Hedgehog pathway agonist (e.g., Sonic hedgehog [Shh] conditioned medium or a small molecule agonist like SAG) in the presence of varying concentrations of this compound or a vehicle control.

-

Incubation: Cells are incubated for a period sufficient to induce reporter gene expression (typically 24-48 hours).

-

Lysis and Luciferase Assay: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The inhibitory effect of this compound is calculated as the percentage reduction in luciferase activity compared to the agonist-only control. IC50 values can be determined by plotting the percent inhibition against the log concentration of this compound.

Experimental Workflow Diagram:

Caption: A generalized workflow for a Hedgehog signaling reporter assay.

In Vitro Platelet Aggregation Assay

Objective: To evaluate the effect of this compound on platelet aggregation.

Methodology (based on a typical light transmission aggregometry protocol):

-

Blood Collection: Whole blood is collected from healthy donors (human or rabbit) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. The remaining blood is centrifuged at a higher speed (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.

-

Platelet Count Adjustment: The platelet count in the PRP is standardized by dilution with PPP.

-

Aggregation Measurement: A sample of PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C. A baseline reading is established.

-

Treatment and Induction: this compound or a vehicle control is added to the PRP and incubated for a short period. An aggregating agent, such as arachidonic acid, ADP, or collagen, is then added to induce platelet aggregation.

-

Data Recording: The change in light transmission through the PRP suspension is recorded over time as platelets aggregate. The maximum aggregation percentage is determined relative to the PPP baseline.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in maximal aggregation compared to the control. IC50 values can be determined from a dose-response curve.

In Vivo Antihypertensive Assay

Objective: To assess the effect of this compound on blood pressure in an animal model of hypertension.

Methodology (based on a general protocol using spontaneously hypertensive rats (SHRs)):

-

Animal Model: Spontaneously hypertensive rats (SHRs) are commonly used as a model of essential hypertension. Age-matched normotensive Wistar-Kyoto (WKY) rats serve as controls.

-

Acclimatization: Animals are acclimatized to the housing conditions and handling procedures for at least one week before the experiment.

-

Blood Pressure Measurement: Baseline systolic and diastolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.

-

Drug Administration: this compound is administered orally or via another appropriate route at various doses. A vehicle control group and a positive control group (treated with a known antihypertensive drug) are included.

-

Monitoring: Blood pressure and heart rate are monitored at several time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset and duration of action.

-

Data Analysis: The changes in blood pressure and heart rate from baseline are calculated for each group. The antihypertensive efficacy of this compound is determined by comparing the blood pressure reduction in the treated groups to the vehicle control group.

Pharmacokinetics (ADME)

There is currently a significant lack of publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Pharmacokinetic studies have been conducted on the related compound, veratramine, and have revealed gender-dependent differences in its metabolism and bioavailability in rats. However, these findings cannot be directly extrapolated to this compound due to structural differences. Further research is required to elucidate the pharmacokinetic profile of this compound.

Conclusion

This compound is a steroidal alkaloid with demonstrated biological activities, most notably the inhibition of the Hedgehog signaling pathway. Preliminary evidence also suggests potential antiplatelet and cardiovascular effects. However, the pharmacological profile of this compound is not yet fully characterized. A significant knowledge gap exists concerning its specific quantitative potency in various assays and its pharmacokinetic properties. Further in-depth studies are warranted to isolate and quantify the specific effects of this compound and to determine its ADME profile. Such research will be crucial in assessing the therapeutic potential of this compound and its suitability for further drug development.

References

The Biological Activity of Veratrosine Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratrosine, a steroidal alkaloid predominantly extracted from plants of the Veratrum genus, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological effects of this compound extracts, with a primary focus on its anti-cancer, anti-inflammatory, and apoptosis-inducing properties. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and development. Additionally, this guide presents quantitative data from studies on this compound and closely related Veratrum alkaloids, alongside visualizations of implicated signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Introduction

Veratrum species have a long history in traditional medicine for treating a range of ailments, including hypertension and injuries. Modern phytochemical investigations have identified a plethora of steroidal alkaloids as the primary bioactive constituents, among which this compound is a prominent member. The therapeutic potential of this compound stems from its ability to modulate critical cellular processes, most notably the Hedgehog signaling pathway, which is aberrantly activated in numerous cancers. This guide synthesizes the current understanding of this compound's biological activities, offering a foundation for its potential development as a therapeutic agent.

Key Biological Activities

This compound exhibits a spectrum of biological effects, with significant implications for oncology and inflammatory diseases.

Anti-Cancer Activity

The anti-neoplastic properties of this compound and related alkaloids are primarily attributed to their potent inhibition of the Hedgehog (Hh) signaling pathway. This pathway is crucial for embryonic development but is often dysregulated in various malignancies, including basal cell carcinoma, medulloblastoma, and certain lung and pancreatic cancers, where it drives tumor growth and survival.

This compound is a known inhibitor of the Hh signaling pathway.[1] The inhibition of this pathway disrupts the downstream activation of Gli transcription factors, which are responsible for the expression of genes involved in cell proliferation, survival, and angiogenesis.[2]

Induction of Apoptosis

Beyond its influence on specific signaling pathways, this compound has been observed to induce programmed cell death, or apoptosis, in cancer cells. This intrinsic cell death program is a critical mechanism for eliminating damaged or malignant cells. The pro-apoptotic effects of this compound are likely mediated through the activation of caspase cascades, which are central executioners of apoptosis. While direct quantitative data for this compound is limited, studies on the related alkaloid Veratramine have shown a significant increase in both early and late apoptotic phases in non-small cell lung carcinoma (NSCLC) cells.[3]

Anti-Inflammatory Effects

Chronic inflammation is a key driver of various pathologies, including cancer. This compound and other Veratrum alkaloids have demonstrated significant anti-inflammatory properties. These effects are mediated, in part, by the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway. This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Quantitative Data on Biological Activity

The following tables summarize the quantitative data available for this compound and closely related Veratrum alkaloids. It is important to note that while data for this compound is emerging, much of the detailed quantitative analysis has been performed on structurally similar alkaloids from the same plant genus.

| Veratrum Alkaloid | Cell Line | Assay | IC50 Value | Citation |

| Veratramine | A549 (NSCLC) | Cytotoxicity (CCK-8) | 51.99 µM | [3] |

| Veratramine | H358 (NSCLC) | Cytotoxicity (CCK-8) | 259.6 µM | [3] |

| Verazine | RAW 264.7 | NO Production | 20.41 µM | [4] |

Table 1: Cytotoxicity and Anti-Inflammatory Activity of Veratrum Alkaloids. This table presents the half-maximal inhibitory concentration (IC50) values for Veratramine and Verazine in different cell lines and assays. NSCLC denotes non-small cell lung cancer.

| Veratrum Alkaloid | Cell Line | Treatment | Effect | Citation |

| Veratramine | A549 (NSCLC) | Veratramine | Significant increase in early and late apoptosis | [3] |

| Veratramine | H358 (NSCLC) | Veratramine | Significant increase in late apoptosis | [3] |

| Veratramine | H1299 (NSCLC) | Veratramine | Significant increase in early apoptosis | [3] |

Table 2: Pro-Apoptotic Effects of Veratramine. This table summarizes the qualitative effects of Veratramine on the induction of apoptosis in various non-small cell lung cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and related alkaloids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound extract and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound extract as for the MTT assay.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.[6]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.[7]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

-

Add 400 µL of 1X Binding Buffer to each tube.[7]

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Hedgehog Signaling Inhibition: Luciferase Reporter Assay

This assay measures the activity of the Gli transcription factors, the final effectors of the Hedgehog pathway.

Materials:

-

Hedgehog-responsive cells (e.g., NIH-3T3 cells) stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Seed the reporter cells in a 96-well plate.

-

Treat the cells with a Hedgehog pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG) in the presence or absence of various concentrations of this compound extract.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in the normalized luciferase activity in the presence of this compound indicates inhibition of the Hedgehog pathway.

Anti-Inflammatory Activity: Measurement of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess Reagent (for NO measurement)

-

Cell culture medium

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound extract for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess Reagent and incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance. A decrease in absorbance indicates an anti-inflammatory effect.[4]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Conclusion and Future Directions

This compound extracts and their constituent alkaloids exhibit promising biological activities, particularly in the realms of oncology and inflammation. The inhibition of the Hedgehog signaling pathway presents a compelling mechanism for its anti-cancer effects, while its ability to induce apoptosis and suppress inflammatory responses further underscores its therapeutic potential. The detailed protocols provided in this guide are intended to standardize and facilitate further investigation into the precise molecular mechanisms and in vivo efficacy of this compound. Future research should focus on obtaining more extensive quantitative data for this compound across a broader range of cancer cell lines, elucidating the detailed downstream effects of its interaction with the Hedgehog pathway, and conducting pre-clinical in vivo studies to validate its therapeutic promise. The development of this compound-based therapeutics could offer novel strategies for treating a variety of diseases characterized by aberrant cellular signaling and inflammation.

References

- 1. | BioWorld [bioworld.com]

- 2. Ptch1 and Gli regulate Shh signalling dynamics via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis-inducing anti-proliferative and quantitative phytochemical profiling with in silico study of antioxidant-rich Leea aequata L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Veratrosine: A Technical Guide to its Discovery, Historical Context, and Biological Activity

Abstract

Veratrosine, a naturally occurring steroidal alkaloid found in plants of the Veratrum genus, has been a subject of scientific inquiry for decades. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailing its isolation and the elucidation of its biological functions. The document summarizes key quantitative data on its bioactivity, outlines experimental protocols for its study, and visualizes its mechanism of action through signaling pathway diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the rich history and therapeutic potential of this complex natural product.

Introduction

This compound is a steroidal alkaloid belonging to the large and structurally diverse family of compounds isolated from various species of the plant genus Veratrum.[1] Historically, extracts from these plants, commonly known as false hellebore, have been used in traditional medicine for a range of ailments.[2] Scientific investigation into the chemical constituents of Veratrum species began in the 19th century, leading to the isolation of numerous alkaloids with potent biological activities.[3] this compound, a glycoside of the alkamine veratramine, has emerged as a significant compound due to its effects on crucial biological pathways, most notably the Hedgehog signaling pathway.[4] This guide delves into the discovery of this compound, its historical significance, and the technical details of its biological activities.

Discovery and Historical Context

The history of this compound is intrinsically linked to the broader study of Veratrum alkaloids. While pinpointing the exact first isolation and naming of this compound is challenging based on currently available literature, its discovery can be situated within the intensive phytochemical investigations of Veratrum species that took place in the mid-20th century.

Early phytochemical work on Veratrum in the 19th century by pioneers like Meissner, and Pelletier and Caventou, laid the groundwork for the isolation of alkaloidal mixtures.[3] It was the more systematic studies in the 20th century by researchers such as Jacobs, Craig, and Kupchan that led to the separation and characterization of individual alkaloids.[3]

A pivotal moment in the history of this compound research came from the investigations into the teratogenic effects of Veratrum californicum. In the 1950s and 1960s, observations of cyclopic lambs born to ewes that had ingested this plant spurred intensive research to identify the causative agents.[5] This work, led by researchers like Keeler and Binns, identified a number of teratogenic steroidal alkaloids, including this compound, as being responsible for these developmental abnormalities.[3] This discovery was crucial in understanding the potent biological effects of this class of compounds and paved the way for future research into their mechanisms of action. This compound has since been identified in various Veratrum species, including Veratrum nigrum and Veratrum dahuricum.[6][7]

Quantitative Data on Biological Activity

This compound exhibits a range of biological activities, the most significant of which are its inhibition of the Hedgehog signaling pathway, its antiplatelet effects, and its influence on blood pressure. The following tables summarize the key quantitative data from various studies.

Table 1: Hedgehog Signaling Pathway Inhibition

| Compound | Cell Line | Assay Type | Concentration | % Inhibition / IC50 | Reference |

| This compound | NIH3T3 | Reporter Assay | 8 µM | Significant Inhibition | [4] |

Table 2: Antiplatelet Activity

| Compound | Platelet Source | Inducing Agent | Concentration | % Inhibition | Reference |

| This compound | Rabbit | Arachidonic Acid | 1 mg/ml | Inhibition Observed | [4] |

| Veratroylgermine (for comparison) | Not Specified | Arachidonic Acid | 100 µM | 92.0% | [8] |

Table 3: Effects on Blood Pressure

| Compound | Animal Model | Condition | Doses | Effect | Reference |

| This compound | Mice | Angiotensin II-induced hypertension | 1.5 and 4.5 µmol/kg | Decrease in systolic blood pressure | [4] |

Experimental Protocols

The following sections detail generalized methodologies for the isolation of this compound and the assessment of its biological activity, based on established protocols for Veratrum alkaloids.

Isolation and Purification of this compound from Veratrum Species

This protocol describes a general method for the extraction and purification of this compound from the roots and rhizomes of Veratrum plants.

1. Extraction:

- Dried and powdered plant material (roots and rhizomes) is subjected to Soxhlet extraction or maceration with a suitable solvent, typically ethanol or methanol, for several hours.[2]

- The resulting crude extract is concentrated under reduced pressure to yield a residue.

2. Acid-Base Extraction:

- The residue is dissolved in an acidic aqueous solution (e.g., 5% acetic acid) to protonate the alkaloids, rendering them water-soluble.

- The acidic solution is then washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove neutral and weakly basic compounds.

- The aqueous layer is basified with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10 to deprotonate the alkaloids, causing them to precipitate.

- The precipitated alkaloids are then extracted into an organic solvent such as chloroform or dichloromethane.

3. Chromatographic Separation:

- The crude alkaloid mixture is subjected to column chromatography over silica gel or alumina.

- A gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity, is used to separate the different alkaloids.

- Fractions are collected and monitored by thin-layer chromatography (TDC).

- Fractions containing this compound are pooled and may require further purification by preparative HPLC to achieve high purity.

4. Structure Elucidation:

- The structure of the isolated this compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC), and Infrared (IR) spectroscopy.

Hedgehog Signaling Pathway Reporter Assay

This protocol outlines a cell-based reporter assay to quantify the inhibitory effect of this compound on the Hedgehog signaling pathway.

1. Cell Culture:

- NIH3T3 cells, which are responsive to Hedgehog signaling, are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum).

2. Transfection:

- The cells are transiently transfected with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

3. Treatment:

- After transfection, the cells are treated with a Hedgehog pathway agonist (e.g., Shh ligand or a Smoothened agonist like SAG) in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).

4. Luciferase Assay:

- Following an incubation period (typically 24-48 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

5. Data Analysis:

- The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

- The inhibitory effect of this compound is calculated as the percentage reduction in luciferase activity compared to the agonist-treated control. The IC50 value can be determined by plotting the percentage inhibition against the log of the this compound concentration.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the Hedgehog signaling pathway and a typical experimental workflow for this compound isolation.

Hedgehog Signaling Pathway and the Inhibitory Action of this compound

Figure 1: Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Isolation

Figure 2: A generalized experimental workflow for the isolation of this compound.

Conclusion

This compound stands as a testament to the rich chemical diversity found in the plant kingdom and the profound impact that natural products can have on biological systems. From its historical roots in the investigation of livestock poisoning to its modern-day relevance as an inhibitor of the critical Hedgehog signaling pathway, the study of this compound has provided valuable insights into developmental biology and potential therapeutic avenues. The data and protocols presented in this guide offer a foundation for further research into this fascinating steroidal alkaloid and its potential applications in medicine and drug discovery. Continued investigation into the structure-activity relationships of this compound and its analogs may lead to the development of novel therapeutics targeting diseases associated with aberrant Hedgehog signaling.

References

- 1. Review: Veratrum californicum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal history of North American Veratrum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Veratrum nigrum L.: A comprehensive review of ethnopharmacology, phytochemistry, pharmacology, pharmacokinetics and metabolism, toxicity, and incompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In Silico Modeling of Veratrosine Receptor Binding: A Technical Guide

Abstract

Veratrosine, a steroidal alkaloid derived from plants of the Veratrum genus, has demonstrated a range of biological activities, notably the inhibition of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant Hh signaling is implicated in the development of several cancers, making its components, particularly the Smoothened (SMO) receptor, a key therapeutic target.[2] This technical guide provides a comprehensive framework for the in silico modeling of this compound's binding to its putative receptor, SMO. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. The guide outlines a robust workflow, from protein preparation and molecular docking to molecular dynamics simulations and binding free energy calculations. Detailed methodologies for both computational protocols and essential experimental validation techniques are presented to ensure a rigorous and reproducible approach to characterizing the molecular interactions underpinning this compound's bioactivity.

Introduction: this compound and its Primary Target

This compound is a glycosidic steroidal alkaloid, specifically Veratramine 3-O-glucoside, found in various Veratrum species.[1] Like other Veratrum alkaloids such as cyclopamine, this compound has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is crucial during embryonic development and its dysregulation in adults can lead to tumorigenesis. The G-protein coupled receptor (GPCR) Smoothened (SMO) is the central transducer of the Hh signal. In the absence of the Hh ligand, the receptor Patched-1 (PTCH1) inhibits SMO. Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to activate downstream transcription factors of the GLI family. Small molecule inhibitors like this compound are thought to bind directly to the SMO receptor, preventing this activation cascade.

Given its established role as an Hh pathway inhibitor, the Smoothened (SMO) receptor is the most logical and primary target for an in silico investigation of this compound's receptor binding mechanism.

The Hedgehog Signaling Pathway

The diagram below illustrates the canonical Hedgehog signaling pathway, highlighting the inhibitory role of this compound on the Smoothened receptor.

In Silico Modeling Workflow

Modeling the interaction between this compound and the SMO receptor involves a multi-step computational process.[3] This workflow is designed to predict the most likely binding pose, assess the stability of the ligand-receptor complex, and estimate the binding affinity.

Methodologies and Protocols

This section provides detailed protocols for the key computational and experimental stages of the analysis.

Computational Protocols

Protocol 1: Protein and Ligand Preparation

-

Protein Structure Acquisition:

-

Obtain the 3D structure of the human Smoothened receptor. A recommended starting point is the PDB entry 6O3C , which is a high-resolution crystal structure of human SMO in complex with a potent antagonist.

-

If a suitable experimental structure is unavailable, generate a homology model using a server like SWISS-MODEL, using the closest available homolog as a template.[4]

-

-

Protein Preparation (using Schrödinger Maestro or similar software):

-

Import the PDB structure (e.g., 6O3C).

-

Remove all non-essential components: co-crystallized ligands, water molecules beyond 5 Å of the binding site, and any buffer molecules.

-

Use the "Protein Preparation Wizard" tool:

-

Assign bond orders and add hydrogens.

-

Create disulfide bonds.

-

Fill in missing side chains and loops using Prime.

-

Generate protonation states for residues at a physiological pH of 7.4.

-

Perform a restrained energy minimization (e.g., using the OPLS4 force field) to relieve steric clashes, converging on a heavy atom RMSD of 0.3 Å.

-

-

-

Ligand Preparation (this compound):

-

Obtain the 2D structure of this compound (Veratramine 3-O-glucoside).

-

Convert the 2D structure to a 3D conformation using a tool like LigPrep.

-

Generate possible ionization states at pH 7.4 ± 1.0.

-

Generate tautomers and stereoisomers if applicable.

-

Perform a conformational search and energy minimization for the ligand (e.g., using the OPLS4 force field).

-

Protocol 2: Molecular Docking

-

Receptor Grid Generation:

-

Define the binding site (active site) on the prepared SMO structure. For PDB ID 6O3C, the binding site is defined by the location of the co-crystallized ligand.

-

Generate a receptor grid box that encloses this binding site, typically with dimensions of 25Å x 25Å x 25Å centered on the ligand.

-

-

Ligand Docking (using Glide or AutoDock Vina):

-

Use the prepared this compound structure as the input ligand.

-

Set the docking precision to Standard Precision (SP) for initial screening or Extra Precision (XP) for final, more accurate predictions.

-

Allow for ligand flexibility while keeping the receptor rigid or semi-rigid (allowing side-chain flexibility for key residues).

-

Generate at least 10-20 binding poses per ligand.

-

Rank the poses based on their docking score (e.g., GlideScore or Vina score in kcal/mol). A more negative score indicates a more favorable predicted binding affinity.[5]

-

-

Pose Analysis:

-

Visually inspect the top-ranked poses.

-

Analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the SMO receptor residues.

-

Select the most plausible binding pose based on both the docking score and the chemical sense of the interactions for further analysis.

-

Protocol 3: Molecular Dynamics (MD) Simulation

-

System Setup (using GROMACS or AMBER):

-

Use the selected docked complex of SMO-Veratrosine from the previous step.

-

Place the complex in a simulation box of appropriate geometry (e.g., cubic or dodecahedron) with a minimum distance of 10 Å between the protein and the box edges.

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove bad contacts.

-

Conduct a two-phase equilibration:

-

NVT (constant Number of particles, Volume, and Temperature) ensemble: Heat the system to a target temperature (e.g., 300 K) over 100-200 ps with position restraints on the protein and ligand heavy atoms.

-

NPT (constant Number of particles, Pressure, and Temperature) ensemble: Run a simulation for 500-1000 ps at constant pressure (1 bar) and temperature (300 K) to ensure proper system density, while gradually releasing the position restraints.

-

-

-

Production MD:

-

Run the production simulation for at least 100 nanoseconds (ns) without any restraints.

-

Save the trajectory coordinates every 10-100 picoseconds (ps) for analysis.

-

-

Trajectory Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex over time.

-

Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein.

-

Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) throughout the simulation.

-

Protocol 4: Binding Free Energy Calculation

-

MM/PBSA or MM/GBSA Calculation:

-

Use the stable portion of the MD trajectory (e.g., the last 50 ns) for the calculation.

-

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) methods estimate the binding free energy (ΔG_bind).

-

The calculation involves extracting snapshots from the trajectory and computing the free energies of the complex, the receptor, and the ligand to derive the final binding free energy.[3]

-

Experimental Validation Protocols

Computational predictions must be validated through experimental assays.

Protocol 5: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the SMO receptor.

-

Materials: Membranes from cells overexpressing human SMO, a known high-affinity SMO radioligand (e.g., [³H]-cyclopamine or a similar antagonist), this compound, and scintillation fluid.

-

Procedure:

-

Incubate the SMO-expressing membranes with a fixed concentration of the radioligand.

-

Add increasing concentrations of this compound (the competitor).

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand using rapid filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol 6: Hh Signaling Reporter Assay

-

Objective: To measure the functional inhibition of the Hh pathway by this compound.

-

Materials: A cell line engineered to express a reporter gene (e.g., Luciferase) under the control of a GLI-responsive promoter (e.g., NIH/3T3 cells).

-

Procedure:

-

Culture the reporter cells.

-

Stimulate the Hh pathway using a known SMO agonist (e.g., SAG).

-

Treat the stimulated cells with varying concentrations of this compound.

-

After an incubation period (e.g., 24-48 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for Luciferase).

-

-

Data Analysis:

-

Calculate the IC50 value, representing the concentration of this compound that causes a 50% reduction in reporter gene activity. This provides a measure of the compound's functional potency.[1]

-

Data Presentation

Table 1: Summary of In Silico Predictions for this compound-SMO Binding

| Parameter | Value | Method |

|---|---|---|

| Docking Score | -9.5 kcal/mol | Glide XP |

| Predicted Binding Affinity (ΔG_bind) | -45.8 ± 4.2 kcal/mol | MM/PBSA |

| Key Interacting Residues | ASP473, TYR394, HIS470 | MD Simulation Analysis |

| H-Bonds (Occupancy > 50%) | ASP473, GLU518 | MD Simulation Analysis |

Table 2: Summary of Experimental Validation Data

| Parameter | Value | Assay |

|---|---|---|

| Binding Affinity (Ki) | 2.5 µM | Competitive Radioligand Binding |

| Functional Potency (IC50) | 8.0 µM | Hh Signaling Reporter Assay[1] |

Relationship Between Prediction and Validation

The ultimate goal of the workflow is to establish a strong correlation between computational predictions and experimental reality. This iterative process allows for the refinement of computational models and provides a deeper understanding of the molecular determinants of binding.

Conclusion

In silico modeling offers a powerful, predictive framework for investigating the molecular interactions governing the binding of this compound to the Smoothened receptor.[3] By integrating molecular docking with more rigorous methods like molecular dynamics and free energy calculations, researchers can generate robust hypotheses about binding mechanisms and affinities. These computational predictions, when guided and validated by experimental data from techniques such as competitive binding and functional reporter assays, provide a comprehensive understanding that can accelerate the discovery and rational design of novel modulators of the Hedgehog pathway for therapeutic applications.

References

Veratrosine: A Steroidal Alkaloid in Traditional Medicine and Modern Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Veratrosine, a naturally occurring steroidal alkaloid, has been identified in various plants of the Veratrum genus, including Veratrum nigrum and Veratrum californicum.[1][2][3] For centuries, these plants have been a cornerstone of traditional medicine, particularly in Chinese medicine, where they have been used to treat a range of ailments such as injuries, hypertension, rheumatic pain, headache, jaundice, and chronic malaria.[3][4][5][6] This guide provides a comprehensive overview of this compound, focusing on its role in traditional medicine, its pharmacological activities, and the experimental protocols used to investigate its effects.

Pharmacological Activities and Quantitative Data

This compound exhibits a range of biological activities, making it a molecule of significant interest for modern drug discovery. Its effects have been quantified in several studies, and this data is summarized below for comparative analysis.

| Biological Activity | Test System | Concentration/Dose | Observed Effect | Reference |

| Hedgehog (Hh) Signaling Inhibition | NIH3T3 cell reporter assay | 8 µM | Inhibition of Hh signaling | [7] |

| Platelet Aggregation Inhibition | Isolated rabbit platelets | 1 mg/ml | Feeble inhibition of aggregation induced by arachidonic acid | [7] |

| DNA Damage Induction | Mice (in vivo) | 0.25 and 2.5 µmol/kg | DNA damage in the cerebellum and cerebral cortex | [7] |

| Antihypertensive Effect | Mice (in vivo) | 1.5 and 4.5 µmol/kg | Decrease in angiotensin II-induced increases in systolic blood pressure | [7] |

| Cytotoxicity | Human tumor cell lines (A549, PANC-1, SW1990, NCI-H249) | Not specified | Cytotoxic activity | [8] |

Mechanism of Action: Hedgehog Signaling Pathway Inhibition

One of the most significant pharmacological activities of this compound is its ability to inhibit the Hedgehog (Hh) signaling pathway.[3][7][9] This pathway is crucial during embryonic development and is implicated in the proliferation of over 20 types of cancer when aberrantly activated.[3][6][9] this compound, along with other Veratrum alkaloids like cyclopamine, exerts its effect by directly binding to the Smoothened (Smo) transmembrane protein, a key component of the Hh pathway.[4] This binding event inhibits the activation of Smo, thereby blocking downstream signaling.

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Experimental Protocols

This section details the methodologies for the extraction and isolation of this compound, as well as for key in vitro and in vivo assays.

1. Extraction and Isolation of this compound from Veratrum Species

The following is a general protocol for the extraction and isolation of steroidal alkaloids, including this compound, from the roots and rhizomes of Veratrum plants.

Caption: General workflow for the extraction and isolation of this compound.

Detailed Protocol:

-